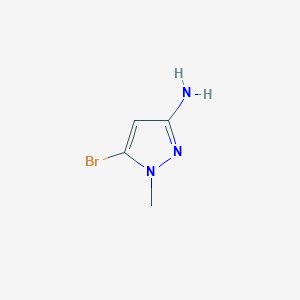

5-Bromo-1-metil-1H-pirazol-3-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-Bromo-1-methyl-1H-pyrazol-3-amine" is a brominated pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The presence of bromine and amine functional groups in the molecule suggests that it could be a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of brominated pyrazoles can be achieved through various routes. One such method involves the preparation of pyrazole bromide from potassium tricyanomethanide, which is then followed by a selective Sandmeyer reaction on the corresponding diaminopyrazole. This approach allows for the versatile synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are valuable intermediates for further chemical modifications .

Molecular Structure Analysis

The molecular structure of brominated pyrazoles is characterized by the presence of a bromine atom, which is typically located at the 5-position of the pyrazole ring. This bromine atom is a reactive site that can undergo various chemical reactions, leading to a wide array of derivatives. The molecular structure also includes an amine group, which can participate in the formation of bonds with other molecules, enhancing the compound's utility in synthesis.

Chemical Reactions Analysis

Brominated pyrazoles can undergo chemo- and regioselective reactions, leading to unexpected derivatives. For instance, the reaction of 5-bromo enones with pyrazoles can result in N,O-aminal derivatives through a 1,4-conjugated addition, as well as the formation of the 1,3-regioisomer of the pyrazole. Similarly, the reaction with 5-bromo enaminones can yield N-alkylated pyrazoles with high regioselectivity and good yields through nucleophilic substitution of the bromine .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrazoles are influenced by the substituents on the pyrazole ring. For example, brominated trihalomethylenones are explored as precursors to various pyrazole derivatives, such as 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, which are obtained through cyclocondensation reactions. These reactions can lead to the formation of esters, formyl groups, azidomethyl, triazolyl, and aminomethyl derivatives, showcasing the compound's reactivity and potential for generating diverse chemical structures .

Aplicaciones Científicas De Investigación

Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica de la “5-Bromo-1-metil-1H-pirazol-3-amina”, centrándose en aplicaciones únicas en diversos campos:

Síntesis Orgánica

La this compound es una materia prima e intermediario importante utilizado en la síntesis orgánica. Ha participado en el desarrollo de diversas estrategias sintéticas, incluida la catálisis de metales de transición, las reacciones de fotorreducción y los procesos de una sola etapa y varios componentes. Estos métodos han avanzado significativamente la síntesis y la funcionalización de los derivados de pirazol .

Farmacéuticos

En la investigación farmacéutica, este compuesto sirve como precursor para sintetizar diversas moléculas farmacológicamente activas. Por ejemplo, se ha utilizado en la síntesis de compuestos evaluados para la actividad antioxidante y otros potenciales terapéuticos .

Agroquímicos

El compuesto también encuentra aplicación en la industria agroquímica. Se utiliza como intermediario en la síntesis de productos químicos que protegen los cultivos de plagas y enfermedades, contribuyendo a aumentar la productividad agrícola .

Direcciones Futuras

5-Bromo-1-methyl-1H-pyrazol-3-amine is a key intermediate for synthesizing phosphatidylinositol-3-kinase (PI 3K) inhibitors, which have potential applications in cancer treatment . It can also be used to synthesize a release-activated calcium channel (CARC) inhibitor, which has potential applications in the treatment of rheumatoid arthritis, asthma, allergic reactions, and other inflammatory conditions .

Propiedades

IUPAC Name |

5-bromo-1-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-8-3(5)2-4(6)7-8/h2H,1H3,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJBZKBDWUAWKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70531912 |

Source

|

| Record name | 5-Bromo-1-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89088-55-1 |

Source

|

| Record name | 5-Bromo-1-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1281815.png)

![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)